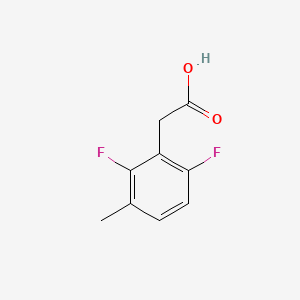

2,6-Difluoro-3-methylphenylacetic acid

Description

Properties

IUPAC Name |

2-(2,6-difluoro-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-2-3-7(10)6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNMLOQKAUVILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378917 | |

| Record name | 2,6-Difluoro-3-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261943-97-9 | |

| Record name | 2,6-Difluoro-3-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261943-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-3-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 2,6-Difluoro-3-methylphenylacetic acid, a fluorinated aromatic carboxylic acid. Due to its structural motifs, this compound is of interest to researchers in medicinal chemistry and materials science. This document compiles available data on its chemical and physical properties, safety information, and provides a proposed synthetic pathway. At present, detailed experimental data on its biological activity and spectroscopic characterization are limited in publicly accessible literature.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | (2,6-difluoro-3-methylphenyl)acetic acid, 2,6-Difluoro-m-tolylacetic acid, 3-(Carboxymethyl)-2,4-difluorotoluene | --INVALID-LINK-- |

| CAS Number | 261943-97-9 | --INVALID-LINK-- |

| Molecular Formula | C₉H₈F₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 186.16 g/mol | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

Note: Properties such as melting point, boiling point, pKa, and solubility are not consistently reported in publicly available databases and literature. Researchers are advised to determine these properties experimentally.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not currently available in the public domain. Researchers synthesizing or working with this compound will need to perform their own analyses to confirm its structure and purity.

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One potential multi-step synthesis is outlined below. This proposed pathway is for informational purposes and would require experimental optimization and validation.

Proposed Synthetic Pathway

Figure 1. Proposed synthesis of this compound.

Experimental Considerations

-

Step 1: Nitration of 2,6-Difluorotoluene. This reaction should be performed at low temperatures to control the regioselectivity and prevent over-nitration. The methyl group is an ortho-, para-director, and the fluorine atoms are also ortho-, para-directing but deactivating. The position between the two fluorine atoms is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the methyl group and meta to the fluorine atoms.

-

Step 2: Reduction of the Nitro Group. The nitro group can be reduced to an amine using standard methods such as iron in acidic medium or catalytic hydrogenation.

-

Step 3: Sandmeyer Reaction. The resulting aniline can be converted to the corresponding nitrile via a Sandmeyer reaction. This involves diazotization of the amine followed by treatment with a cyanide salt, typically copper(I) cyanide.

-

Step 4: Hydrolysis of the Nitrile. The final step is the hydrolysis of the benzonitrile to the carboxylic acid. This is typically achieved by heating with a strong acid, such as aqueous sulfuric acid.

Biological Properties and Potential Applications

As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or specific signaling pathway involvement of this compound.

Phenylacetic acid derivatives are a broad class of compounds with diverse biological activities. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased metabolic stability and binding affinity. Given its structure, this compound could be investigated for a range of potential applications in drug discovery, including but not limited to:

-

Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid.

-

Anticancer agents: Certain phenylacetic acid derivatives have shown promise as anticancer agents.

-

Neurological disorders: The phenylacetic acid moiety is found in some compounds targeting the central nervous system.

Further research is required to determine if this compound possesses any significant biological activity.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and should use appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific fields. This guide has summarized the currently available information. A significant lack of experimental data on its physical, spectroscopic, and biological properties highlights the need for further research to fully characterize this molecule and explore its potential applications. The proposed synthetic pathway provides a starting point for researchers interested in preparing this compound for their studies. As with any chemical research, all work should be conducted with appropriate safety precautions.

Synthesis of 2,6-Difluoro-3-methylphenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,6-Difluoro-3-methylphenylacetic acid, a valuable building block in medicinal chemistry and materials science. The described multi-step synthesis begins with the bromination of 1,3-difluoro-2-methylbenzene and proceeds through key intermediates including a Grignard reagent, an aldehyde, an alcohol, and a nitrile. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a five-step sequence, commencing with the regioselective bromination of 1,3-difluoro-2-methylbenzene. The resulting aryl bromide serves as a precursor to a Grignard reagent, which is a key intermediate for introducing a formyl group. Subsequent reduction, chlorination, cyanation, and hydrolysis steps complete the synthesis.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with a summary of expected yields and key reagents.

Step 1: Bromination of 1,3-Difluoro-2-methylbenzene

This initial step involves the electrophilic aromatic substitution to introduce a bromine atom at the C1 position, directed by the existing fluoro and methyl groups.

Experimental Protocol:

To a solution of 1,3-difluoro-2-methylbenzene (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add N-bromosuccinimide (NBS) (1.1 eq). Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, for example, iron(III) bromide (FeBr₃) (0.1 eq), in portions. Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-bromo-2,6-difluoro-3-methylbenzene, can be purified by column chromatography on silica gel.

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 1 | 1-Bromo-2,6-difluoro-3-methylbenzene | 1,3-Difluoro-2-methylbenzene | N-Bromosuccinimide (NBS), Iron(III) bromide (FeBr₃) | Chloroform | 75-85 |

Step 2: Grignard Reaction and Formylation

The aryl bromide is converted to a Grignard reagent, which then reacts with a formylating agent to yield the corresponding benzaldehyde.

Experimental Protocol:

Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq) in a flame-dried flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-2,6-difluoro-3-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent. Cool the reaction mixture to 0 °C and add N,N-dimethylformamide (DMF) (1.5 eq) dropwise. Stir the reaction at room temperature for 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting 2,6-difluoro-3-methylbenzaldehyde by column chromatography.

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 2 | 2,6-Difluoro-3-methylbenzaldehyde | 1-Bromo-2,6-difluoro-3-methylbenzene | Magnesium (Mg), N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | 60-70 |

Step 3: Reduction of 2,6-Difluoro-3-methylbenzaldehyde

The aldehyde is reduced to the corresponding primary alcohol using a mild reducing agent.

Experimental Protocol:

Dissolve 2,6-difluoro-3-methylbenzaldehyde (1.0 eq) in methanol or ethanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. After completion, carefully add water to quench the excess NaBH₄. Remove the solvent under reduced pressure and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford 2,6-difluoro-3-methylbenzyl alcohol, which can often be used in the next step without further purification.

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 3 | 2,6-Difluoro-3-methylbenzyl alcohol | 2,6-Difluoro-3-methylbenzaldehyde | Sodium borohydride (NaBH₄) | Methanol | 90-98 |

Step 4: Chlorination of 2,6-Difluoro-3-methylbenzyl alcohol

The benzylic alcohol is converted to the corresponding chloride, a good substrate for the subsequent nucleophilic substitution.

Experimental Protocol:

To a solution of 2,6-difluoro-3-methylbenzyl alcohol (1.0 eq) in an anhydrous solvent like dichloromethane or diethyl ether at 0 °C, add thionyl chloride (SOCl₂) (1.2 eq) dropwise. A catalytic amount of pyridine or DMF can be added to facilitate the reaction. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(chloromethyl)-2,6-difluoro-3-methylbenzene. This product is often used directly in the next step.

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 4 | 1-(Chloromethyl)-2,6-difluoro-3-methylbenzene | 2,6-Difluoro-3-methylbenzyl alcohol | Thionyl chloride (SOCl₂) | Dichloromethane | 85-95 |

Step 5: Cyanation and Hydrolysis

The final two transformations, cyanation of the benzyl chloride followed by hydrolysis of the resulting nitrile, lead to the target phenylacetic acid.

Experimental Protocol:

Cyanation: Dissolve 1-(chloromethyl)-2,6-difluoro-3-methylbenzene (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone. Add sodium cyanide (NaCN) (1.5 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) (0.1 eq). Heat the reaction mixture to 50-70 °C and stir for 4-8 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2,6-difluoro-3-methylphenylacetonitrile.

Hydrolysis: The crude nitrile can be hydrolyzed without further purification. Add a solution of sodium hydroxide (e.g., 6 M aqueous solution) or a mixture of sulfuric acid and water to the nitrile. Heat the mixture at reflux for 6-12 hours until the reaction is complete (monitored by the cessation of ammonia evolution for basic hydrolysis or by TLC). Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2. The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 5a | 2,6-Difluoro-3-methylphenylacetonitrile | 1-(Chloromethyl)-2,6-difluoro-3-methylbenzene | Sodium cyanide (NaCN) | DMSO | 80-90 |

| 5b | This compound | 2,6-Difluoro-3-methylphenylacetonitrile | Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄) | Water | 70-85 (from nitrile) |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the key transformations in the synthesis.

Caption: Logical progression of transformations in the synthesis.

This guide outlines a robust and reproducible synthetic route to this compound. The provided protocols and data are intended to serve as a foundation for researchers to adapt and optimize these procedures for their specific laboratory conditions and scale requirements. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

In-Depth Technical Guide: 2,6-Difluoro-3-methylphenylacetic Acid

CAS Number: 261943-97-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylphenylacetic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential biological relevance of this compound.

Physicochemical Properties

Quantitative data for this compound has been aggregated from various chemical suppliers and is summarized in the table below for clarity and comparative analysis.

| Property | Value | Reference |

| CAS Number | 261943-97-9 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 111 - 112 °C | [2] |

| Purity | Typically ≥95% | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is based on the known reactivity of substituted benzyl halides and the subsequent hydrolysis of nitriles.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the key transformations, adapted from procedures for similar compounds.

Step 1: Synthesis of 2-(2,6-Difluoro-3-methylphenyl)acetonitrile

This procedure is adapted from the synthesis of similar arylacetonitriles from benzyl halides.

-

Materials:

-

2,6-Difluoro-3-methylbenzyl bromide (starting material)

-

Sodium cyanide (NaCN)

-

Acetone (anhydrous)

-

Sodium iodide (NaI, catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-Difluoro-3-methylbenzyl bromide in anhydrous acetone.

-

Add sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide.

-

Heat the mixture to reflux and stir vigorously for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-(2,6-Difluoro-3-methylphenyl)acetonitrile.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis of 2-(2,6-Difluoro-3-methylphenyl)acetonitrile

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

-

Materials:

-

2-(2,6-Difluoro-3-methylphenyl)acetonitrile

-

Sulfuric acid (concentrated)

-

Water

-

Sodium hydroxide (for neutralization)

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

In a round-bottom flask, combine 2-(2,6-Difluoro-3-methylphenyl)acetonitrile with a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

-

Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by TLC.

-

Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated sodium hydroxide solution.

-

Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Potential Applications in Drug Development

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities. The introduction of fluorine atoms can further enhance their therapeutic potential.

Anti-Inflammatory and Analgesic Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the phenylacetic acid scaffold. The fluorine substituents in this compound may modulate its activity towards cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Certain phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are crucial regulators of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. It is plausible that this compound could exhibit activity at one or more of the PPAR isoforms (α, γ, or δ).

Potential Signaling Pathway Involvement

Based on the known activities of similar compounds, a potential signaling pathway that could be modulated by this compound is the PPAR signaling cascade.

Caption: Hypothetical PPAR signaling pathway for this compound.

Conclusion

This compound is a compound of interest for researchers in drug discovery and medicinal chemistry. While specific biological data is limited in the public domain, its structural similarity to known bioactive molecules suggests potential as an anti-inflammatory agent or a modulator of metabolic pathways through PPAR agonism. The synthetic routes outlined in this guide, though hypothetical, are based on well-established chemical principles and provide a solid foundation for its preparation and further investigation. Future studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this fluorinated phenylacetic acid derivative.

References

Spectral Data Analysis of 2,6-Difluoro-3-methylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylphenylacetic acid is a fluorinated aromatic carboxylic acid. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A thorough understanding of the physicochemical and spectral properties of such compounds is fundamental for their application in research and development. This technical guide provides a summary of the predicted spectral data for this compound, along with generalized experimental protocols for the acquisition of such data. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to serve as a reference for researchers.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and should be used as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | m | 1H | Ar-H |

| ~6.9 - 7.1 | m | 1H | Ar-H |

| ~3.7 | s | 2H | CH₂ -COOH |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~11.0 - 12.0 | br s | 1H | COOH |

Solvent: CDCl₃. Predicted using advanced computational algorithms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 - 178 | C OOH |

| ~160 - 163 (dd) | C -F |

| ~157 - 160 (dd) | C -F |

| ~130 - 133 | Ar-C |

| ~125 - 128 | Ar-C |

| ~115 - 118 (d) | Ar-C -CH₂ |

| ~110 - 113 (d) | Ar-C |

| ~35 - 38 | C H₂-COOH |

| ~14 - 16 | Ar-C H₃ |

Solvent: CDCl₃. Predicted using advanced computational algorithms. (dd) = doublet of doublets, (d) = doublet, arising from C-F coupling.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 186.05 | 100 | [M]⁺ (Molecular Ion) |

| 141.05 | ~60 | [M - COOH]⁺ |

| 113.04 | ~40 | [M - COOH - C₂H₄]⁺ |

Ionization Mode: Electron Ionization (EI). This table shows plausible major fragments.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1620 | Medium | C=C stretch (Aromatic) |

| 1450-1500 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch (Carboxylic Acid) |

| 1100-1200 | Strong | C-F stretch |

| 900-950 | Medium, Broad | O-H bend (Carboxylic Acid) |

Sample Phase: Solid (KBr pellet or ATR). The C-F stretching vibrations often appear as strong and characteristic bands in the fingerprint region.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data presented above.

Synthesis of this compound (Plausible Route)

A potential synthetic route to this compound involves the carbonylation of a corresponding benzyl halide, which can be synthesized from 2,6-difluoro-3-methyltoluene.

-

Halogenation of 2,6-difluoro-3-methyltoluene: 2,6-difluoro-3-methyltoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC or GC). The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield 2,6-difluoro-3-methylbenzyl bromide.

-

Cyanation of 2,6-difluoro-3-methylbenzyl bromide: The resulting benzyl bromide is then reacted with sodium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution.

-

Hydrolysis of 2,6-difluoro-3-methylphenylacetonitrile: The formed nitrile is hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, the nitrile is refluxed with an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid. For basic hydrolysis, the nitrile is refluxed with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. The crude this compound is then purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[1]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved spectral lines.[1]

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a reasonably concentrated sample, 8 to 16 scans are usually sufficient.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 128 or more) and a higher sample concentration may be required to achieve a good signal-to-noise ratio.[1]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final NMR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC-MS) can be used. For less volatile or thermally sensitive compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[2]

-

Ionization: In electron ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[3] In ESI, the sample in solution is sprayed into a fine mist, and ions are formed by solvent evaporation.[2]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.[3]

-

Detection: The separated ions are detected by an electron multiplier or other suitable detector, which generates a signal proportional to the number of ions at each m/z value.[3]

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.[2]

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.[4]

-

-

Background Spectrum: A background spectrum of the empty sample holder (or the ATR crystal) is recorded to subtract any contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).[5]

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[5]

-

Data Analysis: The final spectrum is typically presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to specific functional groups within the molecule.[5]

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like this compound.

References

Solubility of 2,6-Difluoro-3-methylphenylacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-difluoro-3-methylphenylacetic acid in organic solvents. Due to the limited publicly available quantitative data for this specific compound, this document outlines the theoretical principles governing its solubility, provides detailed and generalized experimental protocols for its determination, and presents a framework for data presentation and interpretation.

Theoretical Framework for Solubility

The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar moieties. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, which tends to favor solubility in polar solvents. Conversely, the difluorinated methylphenyl ring is largely non-polar and hydrophobic, promoting solubility in non-polar organic solvents. The interplay of these features dictates the compound's solubility profile.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] This principle suggests that polar solutes will dissolve in polar solvents, while non-polar solutes will dissolve in non-polar solvents.[1][2] For this compound, a nuanced behavior is expected. Its solubility in a given organic solvent will depend on the solvent's polarity, hydrogen bonding capacity, and dielectric constant.

For instance, phenylacetic acid, a structurally related compound, is soluble in organic solvents like ethanol, ether, and chloroform due to its hydrophobic aromatic side chain.[3] However, its solubility in water is limited despite the presence of a carboxylic acid group.[3] The addition of two fluorine atoms and a methyl group to the phenyl ring in this compound will further influence its solubility. The highly electronegative fluorine atoms can alter the electron distribution of the aromatic ring and potentially participate in intermolecular interactions, while the methyl group increases the non-polar character.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data Not Available | Data Not Available |

| Toluene | C₇H₈ | 2.4 | 25 | Data Not Available | Data Not Available |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data Not Available | Data Not Available |

| Acetone | C₃H₆O | 5.1 | 25 | Data Not Available | Data Not Available |

| Ethanol | C₂H₅OH | 5.2 | 25 | Data Not Available | Data Not Available |

| Methanol | CH₃OH | 6.6 | 25 | Data Not Available | Data Not Available |

| Water | H₂O | 10.2 | 25 | Data Not Available | Data Not Available |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound like this compound in an organic solvent. The choice of method may depend on the required accuracy, the amount of substance available, and the available equipment.

Shake-Flask Method

The shake-flask method is a traditional and widely used technique for determining equilibrium solubility.[1]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Analysis: A known volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by evaporating the solvent and weighing the residue.

-

Calculation: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units of g/100 mL or mol/L.

Qualitative Solubility Tests

For a more rapid assessment, qualitative solubility tests can be performed.[4][5]

Methodology:

-

Add a small, measured amount (e.g., 25 mg) of this compound to a test tube.[5]

-

Add a small volume (e.g., 0.75 mL) of the chosen solvent in portions, shaking vigorously after each addition.[5]

-

Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions.

-

The compound's acidic nature can be confirmed by its solubility in a 5% aqueous sodium bicarbonate solution, which would result in the formation of a water-soluble salt.[5][6]

Visualizing Experimental Workflows and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

References

Potential Applications of 2,6-Difluoro-3-methylphenylacetic Acid in Medicinal Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methylphenylacetic acid is a fluorinated aromatic carboxylic acid that holds considerable potential as a versatile scaffold in medicinal chemistry. While direct studies on its biological activity are not extensively documented in publicly available literature, its structural motifs—a difluorinated phenyl ring and a phenylacetic acid core—are present in numerous compounds with significant pharmacological properties. This technical guide will explore the potential applications of this compound by examining the established biological activities of structurally related molecules. We will provide insights into its potential as a building block for the synthesis of novel therapeutic agents, propose synthetic strategies, and outline experimental protocols for biological evaluation.

Introduction: The Promise of Fluorinated Phenylacetic Acids in Drug Discovery

Fluorine substitution has become a cornerstone of modern medicinal chemistry, offering a means to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The phenylacetic acid moiety is a well-established pharmacophore found in a variety of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these features in this compound suggests its potential as a valuable starting material for the development of novel drugs across several therapeutic areas.

Potential Therapeutic Applications

Based on the biological activities of analogous structures, this compound could serve as a key intermediate for the development of agents targeting a range of diseases.

Anti-inflammatory Agents

The phenylacetic acid core is a classic feature of many NSAIDs. The addition of fluorine atoms can enhance the anti-inflammatory potency and improve the pharmacokinetic profile. Derivatives of this compound could be investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Anticancer Agents

Several fluorinated compounds have demonstrated significant anticancer activity. Derivatives of Meldrum's acid, for instance, have shown activity against various cancer cell lines, and the substitution pattern on the phenyl ring is crucial for this activity.[1] Amide derivatives of this compound could be synthesized and screened for cytotoxic effects against a panel of human cancer cell lines.

Antimicrobial Agents

Fluorinated phenyl derivatives have also been explored for their antimicrobial properties. For example, novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and shown to possess antitubercular activity.[2] This suggests that derivatives of this compound could be explored for activity against various bacterial and fungal strains.

Neurological Disorders

Modulators of metabotropic glutamate receptors (mGluRs) are of interest for treating neurological and psychiatric disorders. Fluorinated bicyclo[3.1.0]hexane derivatives, which are conformationally constrained analogs of glutamic acid, have shown potent and selective agonist activity for group II mGluRs.[3] The 2,6-difluorophenyl moiety could be incorporated into novel structures to explore their potential as modulators of CNS targets.

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several established synthetic routes.

Synthesis of this compound

A plausible synthetic route to the title compound can be adapted from methods used for structurally similar molecules, such as the synthesis of 2,3-difluorophenylacetic acid.[4] A potential pathway is outlined below:

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents | MDPI [mdpi.com]

- 3. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

2,6-Difluoro-3-methylphenylacetic Acid: A Potential Precursor in Agrochemical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2,6-Difluoro-3-methylphenylacetic acid is a fluorinated aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of novel agrochemicals. While not extensively documented as a direct precursor in commercially available products, its structural motifs are present in a variety of biologically active molecules, suggesting its value in the exploration of new fungicides, herbicides, and insecticides. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, based on established organic chemistry principles and published syntheses of analogous compounds. Furthermore, it explores the potential agrochemical applications of this compound by examining the structure-activity relationships of related phenylacetic acid derivatives.

Introduction

The global demand for increased agricultural productivity necessitates the continuous development of new and effective crop protection agents. Phenylacetic acid and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including applications in medicine and agriculture.[1] The introduction of fluorine atoms into organic molecules can significantly enhance their biological efficacy, metabolic stability, and binding affinity to target enzymes.[2] Consequently, fluorinated phenylacetic acid derivatives are of considerable interest in the design of next-generation agrochemicals.

This guide focuses on this compound, a molecule that combines the key structural features of a phenylacetic acid core with fluorine and methyl substitutions on the aromatic ring. These substitutions are anticipated to modulate the compound's physicochemical properties and biological activity.

Proposed Synthesis of this compound

A potential synthetic pathway involves the following key steps:

-

Diazotization and Sandmeyer Reaction: Conversion of the starting aniline to a diazonium salt, followed by a Sandmeyer reaction to introduce a bromine or chlorine atom, yielding a 1-halo-2,6-difluoro-3-methylbenzene.

-

Grignard Reagent Formation and Carbonation: Formation of a Grignard reagent from the aryl halide, followed by reaction with carbon dioxide (dry ice) to yield 2,6-difluoro-3-methylbenzoic acid.

-

Reduction to Benzyl Alcohol: Reduction of the benzoic acid derivative to the corresponding 2,6-difluoro-3-methylbenzyl alcohol.

-

Conversion to Benzyl Halide: Halogenation of the benzyl alcohol to produce 2,6-difluoro-3-methylbenzyl halide.

-

Cyanation and Hydrolysis: Reaction of the benzyl halide with a cyanide salt to form the corresponding nitrile, followed by hydrolysis to yield the final product, this compound.

An alternative approach could involve the direct carbonylation of a 2,6-difluoro-3-methylbenzyl halide.[3]

Experimental Protocols (Illustrative)

The following are generalized, illustrative protocols for the key synthetic steps, based on methodologies reported for similar transformations. These would require optimization for the specific substrate.

Step 2 (Illustrative): Grignard Reaction and Carbonation of 1-Bromo-2,6-difluoro-3-methylbenzene

-

Materials: 1-Bromo-2,6-difluoro-3-methylbenzene, Magnesium turnings, Dry diethyl ether or THF, Dry ice (solid CO2), Hydrochloric acid.

-

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 1-bromo-2,6-difluoro-3-methylbenzene in dry diethyl ether or THF dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary.

-

After the magnesium has been consumed, cool the reaction mixture and pour it onto a slurry of crushed dry ice in diethyl ether.

-

Allow the mixture to warm to room temperature, then quench with dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 2,6-difluoro-3-methylbenzoic acid. Purify by recrystallization or column chromatography.

-

Step 5 (Illustrative): Cyanation of 2,6-Difluoro-3-methylbenzyl Bromide and Hydrolysis

-

Materials: 2,6-Difluoro-3-methylbenzyl bromide, Sodium cyanide or potassium cyanide, Ethanol/water mixture, Sulfuric acid or hydrochloric acid.

-

Procedure:

-

Dissolve 2,6-difluoro-3-methylbenzyl bromide in an ethanol/water mixture.

-

Add a solution of sodium cyanide in water dropwise to the reaction mixture and reflux for several hours, monitoring the reaction by TLC or GC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the crude 2,6-difluoro-3-methylphenylacetonitrile.

-

Hydrolyze the crude nitrile by refluxing with a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Cool the reaction mixture, and extract the product with an organic solvent.

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound. Purify by recrystallization or column chromatography.

-

Potential as an Agrochemical Precursor

The structural features of this compound suggest its potential as a precursor for various classes of agrochemicals.

Fungicidal Activity

Phenylacetic acid derivatives have been investigated for their fungicidal properties.[4][5] For instance, certain α-methoxyphenylacetic acid derivatives have shown potent fungicidal activity against a range of crop diseases.[4] The presence of substituents on the phenyl ring is crucial for activity. While the specific substitution pattern of 2,6-difluoro-3-methyl has not been explicitly studied in this context, the combination of electron-withdrawing fluorine atoms and an electron-donating methyl group could lead to favorable interactions with fungal target sites. Phenylacetic acid itself has been identified as a natural antifungal agent produced by some organisms.[6][7]

Herbicidal Activity

Phenoxyacetic acids, which share a similar structural backbone, are a well-known class of herbicides. The biological activity of these compounds is highly dependent on the substitution pattern on the aromatic ring.[8][9] The substitution of chlorine or methyl groups on the phenoxyacetic acid ring influences their herbicidal efficacy and selectivity.[8] It is plausible that this compound could serve as a building block for novel herbicides with a similar mode of action, potentially targeting auxin signaling pathways in plants.

Insecticidal Activity

Derivatives of phenylacetic acid have also been explored for their insecticidal properties. For example, certain diamide compounds incorporating substituted phenyl groups have shown insecticidal and acaricidal activities.[10] The specific substitution on the phenyl ring plays a significant role in the potency and spectrum of these insecticides.[10] this compound could be a valuable starting material for the synthesis of new insecticidal amides or esters.

Data Presentation

As there is no direct experimental data available for agrochemicals derived specifically from this compound in the searched literature, a comparative data table cannot be generated. However, the following table summarizes the types of agrochemical activity observed in structurally related phenylacetic acid derivatives.

| Derivative Class | Substitution Pattern | Agrochemical Activity | Reference |

| α-Methoxyphenylacetic acids | Various on phenyl ring | Fungicidal | [4] |

| Phenoxyacetic acids | Chloro and methyl on phenyl ring | Herbicidal | [8][9] |

| Diamide compounds | Substituted phenyl groups | Insecticidal, Acaricidal | [10] |

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Potential Agrochemical Applications Workflow

Caption: Workflow for developing agrochemicals from the precursor.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Based on the known biological activities of structurally related phenylacetic acid derivatives, this compound has the potential to serve as a precursor for new fungicides, herbicides, and insecticides. The proposed synthetic route provides a viable starting point for laboratory-scale preparation and further investigation. Future research should focus on the efficient synthesis of this precursor and the exploration of its derivatives in biological screening programs to unlock its full potential in the field of crop protection.

References

- 1. mdpi.com [mdpi.com]

- 2. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. EP0422597B1 - Derivatives of phenylacetic acid and fungicides containing them - Google Patents [patents.google.com]

- 6. bio.kuleuven.be [bio.kuleuven.be]

- 7. Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Biological Versatility of 2,6-Difluoro-3-methylphenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of phenylacetic acid are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide explores the potential pharmacological landscape of 2,6-Difluoro-3-methylphenylacetic acid and its derivatives. While direct experimental data for this specific scaffold is limited, this document extrapolates potential biological activities by examining structurally analogous compounds. The core focus is on potential anti-inflammatory, enzyme inhibitory, and neuroprotective properties. This guide provides a comprehensive overview of relevant signaling pathways, detailed experimental protocols for assessing these activities, and a compilation of quantitative data from related compounds to inform future research and drug development endeavors.

Introduction

Phenylacetic acid and its derivatives have long been recognized for their therapeutic potential, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound suggests a unique conformational profile that may lead to novel biological activities or improved potency and selectivity for known targets. This guide serves as a foundational resource for researchers interested in synthesizing and evaluating the biological potential of this class of compounds.

Potential Biological Activities and Underlying Mechanisms

Based on the activities of structurally related fluorinated and non-fluorinated phenylacetic acid derivatives, the following biological activities are posited for this compound derivatives.

Anti-inflammatory Activity

Phenylacetic acid derivatives are well-established anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

2.1.1. Arachidonic Acid Cascade and COX/LOX Inhibition

Inflammation is intricately linked to the metabolism of arachidonic acid into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[2] Phenylacetic acid derivatives, like many NSAIDs, are known to inhibit COX enzymes, with varying selectivity for the isoforms COX-1 and COX-2. Inhibition of these enzymes reduces the production of prostaglandins, thereby alleviating pain and inflammation.[2]

Figure 1: Arachidonic Acid Cascade and NSAID Action.

2.1.2. NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[5][6] Some anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.

Figure 2: Overview of the NF-κB Signaling Pathway.

Enzyme Inhibition

2.2.1. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Aromatic and heterocyclic sulfonamides are classic CA inhibitors, but other classes of compounds, including those with carboxylic acid moieties, have also shown inhibitory activity. The fluorine substituents on the phenyl ring of this compound could potentially enhance binding to the active site of certain CA isoforms.

2.2.2. α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a therapeutic target for type 2 diabetes. Various phenylacetic acid derivatives have been reported to exhibit α-glucosidase inhibitory activity.

Neuroprotective Activity

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Compounds with anti-inflammatory and antioxidant properties can therefore exert neuroprotective effects. Phenylacetic acid derivatives have been shown to protect neuronal cells from various insults.[7] For instance, some derivatives have demonstrated the ability to mitigate neuronal damage in models of ischemia/reperfusion injury and protect against cytotoxicity induced by agents like amyloid-β peptides in human neuroblastoma SH-SY5Y cells.[8][9][10]

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of various phenylacetic acid derivatives and related compounds, providing a reference for the potential potency of this compound derivatives.

Table 1: Anti-inflammatory Activity of Phenylacetic Acid Derivatives

| Compound Class | Assay | Target | IC50 / Activity | Reference |

| Arylacetic acids with N-difluoromethyl-1,2-dihydropyrid-2-one | In vitro enzyme inhibition | COX-1 | >100 µM | |

| COX-2 | 0.13 - >100 µM | |||

| 5-LOX | 0.23 - >100 µM | |||

| Diclofenac | Human whole blood assay | COX-1 | 1.3 µM | [11] |

| COX-2 | 0.04 µM | [11] |

Table 2: Enzyme Inhibitory Activity of Phenylacetic Acid Derivatives and Analogs

| Compound Class | Enzyme Target | IC50 / Ki | Reference |

| Phenylacetic acid derivatives | γ-hydroxybutyric acid (GHB) binding site | Ki = 5.1 µM (for Diclofenac) | [7][12][13] |

| Phenylacetamide derivatives | α-Glucosidase | IC50 = 18.25 - 35.14 µM | |

| Sulfonamide derivatives | Carbonic Anhydrase I | Ki = 40.2 - 82.3 nM | |

| Carbonic Anhydrase II | Ki = 5.9 - 14.5 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.

Synthesis of Phenylacetic Acid Derivatives

A general method for the synthesis of substituted phenylacetic acids involves the reaction of a corresponding benzyl halide with a cyanide salt, followed by hydrolysis of the resulting nitrile.

Figure 3: General Synthesis Workflow for Phenylacetic Acids.

Protocol:

-

Cyanation: A solution of the substituted benzyl halide in a suitable solvent (e.g., ethanol, DMSO) is treated with sodium or potassium cyanide. The reaction mixture is typically heated to facilitate the reaction.

-

Work-up: After the reaction is complete, the mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield the crude benzyl cyanide intermediate.

-

Hydrolysis: The crude benzyl cyanide is then subjected to hydrolysis using either acidic (e.g., aqueous sulfuric acid) or basic (e.g., aqueous sodium hydroxide) conditions, followed by acidification.

-

Purification: The resulting phenylacetic acid is purified by recrystallization or chromatography.

In Vitro Anti-inflammatory Assays

4.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [14]

This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes.

Materials:

-

Ovine or human COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds and reference standards (e.g., Ibuprofen, Celecoxib)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin)

-

Colorimetric or fluorometric probe

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of test compounds and reference standards in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.

-

Add various concentrations of the test compounds or reference standards. Include a control group with no inhibitor.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of COX inhibition for each concentration and determine the IC50 value.

Figure 4: Workflow for In Vitro COX Inhibition Assay.

4.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay [15]

This assay determines the ability of a compound to inhibit the activity of 5-LOX.

Materials:

-

Human recombinant 5-LOX enzyme

-

Linoleic acid or arachidonic acid (substrate)

-

Test compounds and a reference inhibitor (e.g., Zileuton)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Fluorometric probe

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare dilutions of the test compounds and reference inhibitor.

-

In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound or reference inhibitor.

-

Incubate for a short period at room temperature.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence kinetically.

-

Calculate the percentage of inhibition and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay[17][18]

This colorimetric assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.

Materials:

-

Human or bovine carbonic anhydrase

-

p-Nitrophenyl acetate (p-NPA)

-

Test compounds and a reference inhibitor (e.g., Acetazolamide)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test compounds and acetazolamide in a suitable solvent.

-

In a 96-well plate, add the assay buffer, carbonic anhydrase enzyme, and the test compound or reference inhibitor.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the p-NPA substrate.

-

Monitor the increase in absorbance at 405 nm over time.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

α-Glucosidase Inhibition Assay[19][20]

This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds and a reference inhibitor (e.g., Acarbose)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate

-

96-well plate

-

Microplate reader

Procedure:

-

Add the test compound or acarbose and the α-glucosidase enzyme solution to a 96-well plate.

-

Incubate the mixture at 37°C.

-

Add the pNPG substrate to initiate the reaction and incubate further.

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Neuroprotection Assay using SH-SY5Y Cells[9][10][11]

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Human neuroblastoma SH-SY5Y cells

-

Cell culture medium and supplements

-

Test compounds

-

Hydrogen peroxide (H₂O₂) or Amyloid-β peptide as the toxic insult

-

MTT reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

-

Induce cytotoxicity by adding H₂O₂ or Amyloid-β to the cell culture medium.

-

Incubate for another 24 hours.

-

Assess cell viability using the MTT assay.

-

Calculate the percentage of cell viability relative to the control (untreated cells) to determine the neuroprotective effect.

Conclusion

While the biological activity of this compound and its derivatives remains to be experimentally determined, the extensive research on analogous compounds provides a strong foundation for predicting their potential as anti-inflammatory, enzyme inhibitory, and neuroprotective agents. The unique substitution pattern of this scaffold may offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate the exploration of this promising class of compounds and accelerate their potential development into novel therapeutic agents. Further investigation is warranted to synthesize these derivatives and evaluate their biological activities to validate the hypotheses presented herein.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 6. purformhealth.com [purformhealth.com]

- 7. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. benchchem.com [benchchem.com]

- 15. biorxiv.org [biorxiv.org]

Fluorinated Phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This is due to the unique properties fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.[1][2][3] Among the many scaffolds utilized in drug design, phenylacetic acid and its derivatives have proven to be a versatile platform for the development of a wide range of therapeutic agents. This technical guide provides an in-depth exploration of fluorinated phenylacetic acid derivatives in drug discovery, covering their synthesis, biological activities, and mechanisms of action. We will delve into specific examples of these compounds as anticancer agents, anti-inflammatory drugs, and central nervous system modulators, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The Role of Fluorine in Drug Design

The introduction of fluorine into a phenylacetic acid scaffold can profoundly influence its physicochemical and biological properties. The high electronegativity of fluorine can alter the acidity of the carboxylic acid group and modulate the electronic nature of the aromatic ring, impacting receptor-ligand interactions.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability of the drug, leading to a longer half-life.[4][5]

Therapeutic Applications of Fluorinated Phenylacetic Acid Derivatives

Fluorinated phenylacetic acid derivatives have been investigated for a multitude of therapeutic applications, demonstrating a broad spectrum of biological activities.

Anticancer Agents

Several studies have highlighted the potential of fluorinated phenylacetic acid amides as potent anticancer agents. These compounds often exert their effects by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6]

Quantitative Data: Anticancer Activity

| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |

| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [6][7] |

| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [6][7] |

| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [6][7] |

| Imatinib (reference) | - | PC3 (Prostate Carcinoma) | 40 | [6][7] |

| Imatinib (reference) | - | MCF-7 (Breast Cancer) | 98 | [6][7] |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [6]

-

Materials: 4-fluorophenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), substituted anilines, acetonitrile, ethyl acetate, sodium bicarbonate solution, diluted sulfuric acid, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 4-fluorophenylacetic acid (1 mmol) in acetonitrile, add EDC (1 mmol) and HOBt (1 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate substituted aniline (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Monitor the reaction completion by thin-layer chromatography.

-

Evaporate the acetonitrile under reduced pressure.

-

Add water and ethyl acetate to the residue and separate the organic phase.

-

Wash the organic phase sequentially with sodium bicarbonate solution, diluted sulfuric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

-

Characterization: The structure and purity of the synthesized compounds can be confirmed by 1H NMR, IR, and mass spectrometry. For example, for 2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide, the following data was reported: mp: 98 °C, Yield: 61%, 1H NMR (CDCl3, 400 MHz) δ: 3.72 (s, 2H, -CH2-), 3.76 (s, 3H, -OCH3), 6.81 (d, 1H, J = 8 Hz, H3-2-Methoxyphenyl), 6.94 (t, 1H, J = 8Hz, H4-2-Methoxyphenyl), 7.01 (t, 1H, J = 8Hz, H5-2-Methoxyphenyl), 7.06(t, 2H, J = 8Hz, H2,6-4-Fluorophenyl), 7.30(t, 2H, J = 8Hz, H3,5-4-Fluorophenyl), 7.76 (brs, 1H, NH), 8.33 (d, 1H, J = 8 Hz, H6-2-Methoxyphenyl).[6]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTS Assay) [6]

-

Materials: Cancer cell lines (e.g., PC3, MCF-7), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, test compounds, MTS reagent.

-

Procedure:

-

Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

Add MTS reagent to each well and incubate for 3 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Experimental Workflow: Anticancer Drug Screening

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Fluorine in the Bioactivity of Phenylacetic Acid Analogs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of the role of fluorine in modulating the bioactivity of phenylacetic acid analogs, a scaffold present in numerous therapeutic agents. By leveraging fluorine's unique electronic properties, medicinal chemists can significantly alter the pharmacokinetic and pharmacodynamic profiles of these analogs. This document explores the effects of fluorination on metabolic stability, lipophilicity, and acidity (pKa), and how these modifications influence interactions with key biological targets such as cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs). The content herein synthesizes quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction: The Strategic Value of Fluorine in Drug Design

Phenylacetic acid and its derivatives are a versatile class of compounds with a broad range of biological activities, from anti-inflammatory to anticancer and metabolic regulation.[1][2] The parent molecule, phenylacetic acid, is a naturally occurring compound that can induce differentiation and apoptosis in tumor cells.[1] However, its therapeutic potential is often limited by its physicochemical properties and metabolic instability.

The introduction of fluorine, the most electronegative element, into the phenylacetic acid scaffold can profoundly impact a molecule's properties.[3] Even a single fluorine atom can alter electron distribution, which in turn affects pKa, dipole moment, and chemical reactivity.[3] This "fluorine effect" is a powerful tool for optimizing drug candidates. Key benefits of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3][4] This can block "metabolic soft spots," increasing the half-life and bioavailability of a drug.[5][6]

-

Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[3][7] This effect is highly context-dependent and can be fine-tuned by the number and position of fluorine atoms.

-

Altered Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[4][8] For phenylacetic acids, this can influence the ionization state of the carboxylic acid group, affecting receptor binding and cell permeability.

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for optimal interaction with its target protein.[5]

These modifications collectively allow for the fine-tuning of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, ultimately leading to improved efficacy and safety profiles.[5]

Fluorinated Phenylacetic Acid Analogs as Bioactive Agents